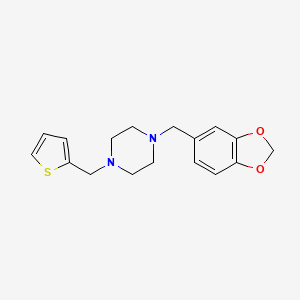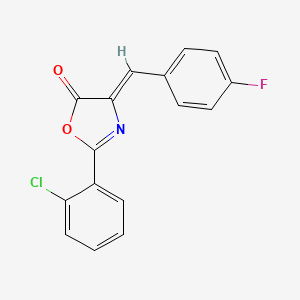![molecular formula C20H31N3O5S B5128190 4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B5128190.png)
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a methoxypiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the methoxypiperidine intermediate. This intermediate is then reacted with a phenoxy compound under specific conditions to form the desired product. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:
- 3-methoxy-1-{4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]piperidin-1-yl}propan-1-one
- 4-(3-Methoxypiperidine-1-carbonyl)pyridine
Uniqueness
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-21(2)29(25,26)23-13-10-18(11-14-23)28-17-8-6-16(7-9-17)20(24)22-12-4-5-19(15-22)27-3/h6-9,18-19H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYIOLWFPQEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide](/img/structure/B5128120.png)
![3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5128125.png)
![3-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine;dihydrobromide](/img/structure/B5128130.png)

![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)
![4-[[7-(3-carboxypropylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]butanoic acid](/img/structure/B5128144.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B5128156.png)
![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)



![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N'-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5128212.png)
